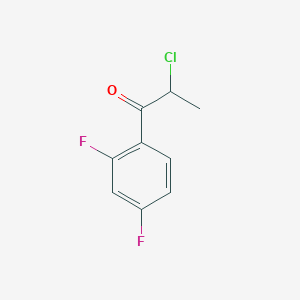
2-Chloro-1-(2,4-difluorophenyl)propan-1-one
Vue d'ensemble
Description
“2-Chloro-1-(2,4-difluorophenyl)propan-1-one” is a fluorinated organic compound . It has a molecular weight of 204.6 . The IUPAC name for this compound is 2-chloro-1-(2,4-difluorophenyl)-1-propanone .
Molecular Structure Analysis
The molecular formula of “2-Chloro-1-(2,4-difluorophenyl)propan-1-one” is C9H7ClF2O . The InChI code for this compound is 1S/C9H7ClF2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3 .Physical And Chemical Properties Analysis
“2-Chloro-1-(2,4-difluorophenyl)propan-1-one” is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis of Optically Pure Vic-Halohydrins
- Scientific Field : Applied Microbiology and Biotechnology .
- Summary of Application : Vicinal halohydrins are valuable building blocks for the synthesis of many different natural products and pharmaceuticals . Biocatalytic methods for their synthesis have received considerable interest .
- Methods of Application : The review emphasizes the application of biocatalytic approaches as an efficient alternative or complement to conventional chemical reactions . This includes asymmetric reductions catalyzed by ketoreductases, kinetic resolution catalyzed using lipases or esterases, stereoselective biotransformation catalyzed by halohydrin dehalogenases, asymmetric hydroxylation catalyzed by cytochrome P450 monooxygenases, asymmetric dehalogenation catalyzed by haloalkane dehalogenases, and aldehyde condensation catalyzed by aldolases .
- Results or Outcomes : Many chiral vic-halohydrins have been successfully synthesized using wild-type biocatalysts . However, their enantioselectivity is often too low for enantiopure synthesis . To overcome these limitations, catalytic properties of wild-type enzymes have been improved by rational and semi-rational protein design or directed evolution .
Synthesis of Ticagrelor
- Scientific Field : Biotechnology .
- Summary of Application : The main approach for ticagrelor synthesis developed by AstraZeneca and others involves the chiral intermediate (1 S)-2-chloro-1- (3, 4-difluorophenyl) ethanol ((S)-CFPL), which is often achieved by the asymmetric reduction of the ketone precursor 2-chloro-1- (3, 4-difluorophenyl) ethanone (CFPO) .
- Methods of Application : The synthesis of ticagrelor involves the asymmetric reduction of the ketone precursor 2-chloro-1- (3, 4-difluorophenyl) ethanone (CFPO) .
- Results or Outcomes : The synthesis of ticagrelor using this method has been developed by AstraZeneca and others .
Proteomics Research
- Scientific Field : Proteomics .
- Summary of Application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The specific methods of application in proteomics research are not detailed in the available resources .
- Results or Outcomes : The outcomes of its use in proteomics research are not specified in the available resources .
Preparation of Chiral Azole Antifungal Agents
- Scientific Field : Pharmaceutical Chemistry .
- Summary of Application : This compound is used in the enantiomeric preparation of the key intermediate of chiral azole antifungal agents .
- Methods of Application : The specific methods of application in the preparation of chiral azole antifungal agents are not detailed in the available resources .
- Results or Outcomes : The outcomes of its use in the preparation of chiral azole antifungal agents are not specified in the available resources .
Proteomics Research
- Scientific Field : Proteomics .
- Summary of Application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The specific methods of application in proteomics research are not detailed in the available resources .
- Results or Outcomes : The outcomes of its use in proteomics research are not specified in the available resources .
Preparation of Chiral Azole Antifungal Agents
- Scientific Field : Pharmaceutical Chemistry .
- Summary of Application : This compound is used in the enantiomeric preparation of the key intermediate of chiral azole antifungal agents .
- Methods of Application : The specific methods of application in the preparation of chiral azole antifungal agents are not detailed in the available resources .
- Results or Outcomes : The outcomes of its use in the preparation of chiral azole antifungal agents are not specified in the available resources .
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-1-(2,4-difluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXQWKIKBKUTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,4-difluorophenyl)propan-1-one | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

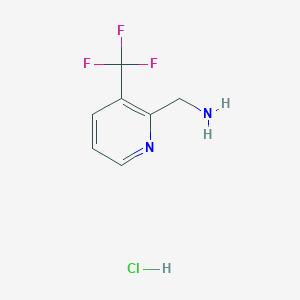
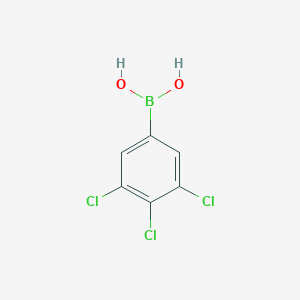
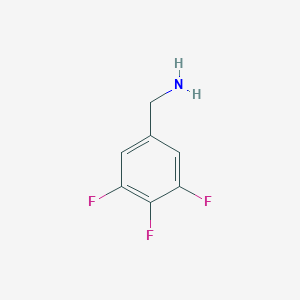
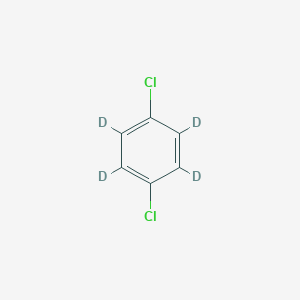
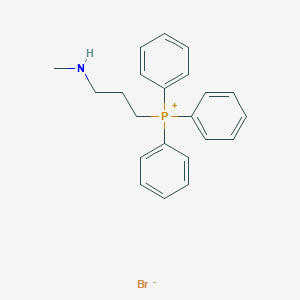
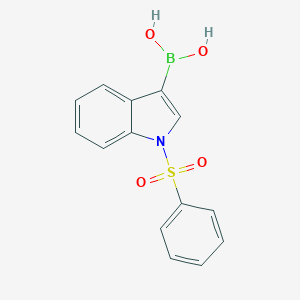
![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride](/img/structure/B151398.png)
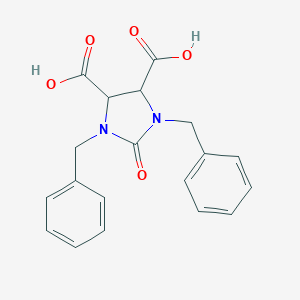
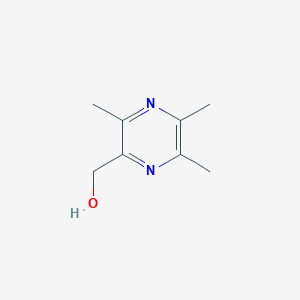
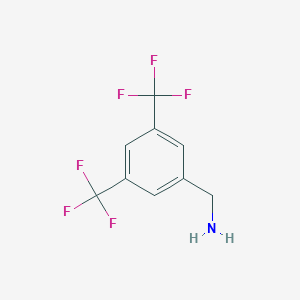


![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)
